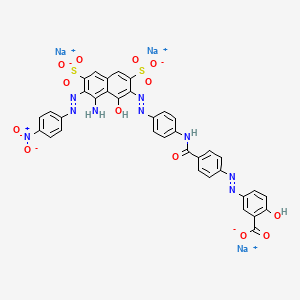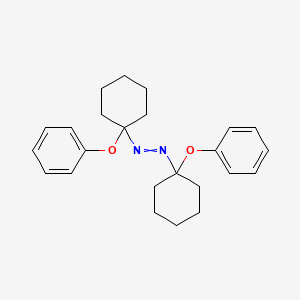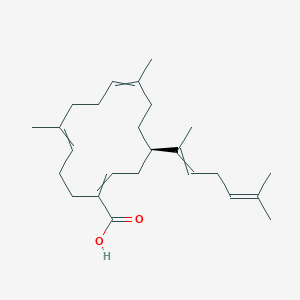
2-Norbornanemethanol, alpha,3,3-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Norbornanemethanol, alpha,3,3-trimethyl- is a chemical compound with the molecular formula C11H20O. It is known for its unique structure, which includes a norbornane ring system with a methanol group and three methyl groups attached. This compound is often used in the fragrance industry due to its pleasant scent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Norbornanemethanol, alpha,3,3-trimethyl- is typically synthesized from cyclopentadiene and ethyl ketone.
Industrial Production Methods: The industrial production of 2-Norbornanemethanol, alpha,3,3-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and catalysts to ensure efficient and high-yield production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Norbornanemethanol, alpha,3,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methanol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms into the molecule.
Major Products Formed:
- Oxidation of the methanol group results in the formation of a carboxylic acid.
- Reduction leads to the formation of the corresponding alcohol.
- Substitution reactions can introduce various functional groups, such as halogens, into the molecule .
Applications De Recherche Scientifique
2-Norbornanemethanol, alpha,3,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of 2-Norbornanemethanol, alpha,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target receptor and the pathway involved .
Comparaison Avec Des Composés Similaires
2-Norbornanemethanol: Lacks the three methyl groups, making it less hydrophobic and altering its reactivity.
2-Norbornanone: Contains a ketone group instead of a methanol group, leading to different chemical properties and reactivity.
2-Norbornane, alpha,3,3-trimethyl-: Lacks the methanol group, affecting its solubility and chemical behavior.
Uniqueness: 2-Norbornanemethanol, alpha,3,3-trimethyl- is unique due to its combination of a norbornane ring system with a methanol group and three methyl groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
66062-78-0 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
1-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C11H20O/c1-7(12)10-8-4-5-9(6-8)11(10,2)3/h7-10,12H,4-6H2,1-3H3 |
Clé InChI |
DLLWYTGUPJUVGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C2CCC(C2)C1(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)








![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)

![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)
